Halipeptin A

描述

属性

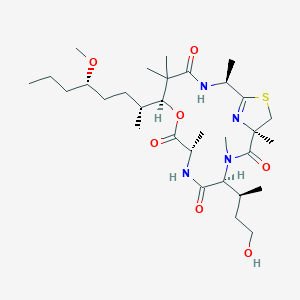

分子式 |

C31H54N4O7S |

|---|---|

分子量 |

626.8 g/mol |

IUPAC 名称 |

(1R,4S,7S,10S,14S)-4-[(2S)-4-hydroxybutan-2-yl]-10-[(2R,5S)-5-methoxyoctan-2-yl]-1,3,7,11,11,14-hexamethyl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadec-15(18)-ene-2,5,8,12-tetrone |

InChI |

InChI=1S/C31H54N4O7S/c1-11-12-22(41-10)14-13-19(3)24-30(6,7)28(39)33-20(4)26-34-31(8,17-43-26)29(40)35(9)23(18(2)15-16-36)25(37)32-21(5)27(38)42-24/h18-24,36H,11-17H2,1-10H3,(H,32,37)(H,33,39)/t18-,19+,20-,21-,22-,23-,24-,31-/m0/s1 |

InChI 键 |

YPKOTXFXOPMNCS-LCNRRXELSA-N |

手性 SMILES |

CCC[C@@H](CC[C@@H](C)[C@H]1C(C(=O)N[C@H](C2=N[C@@](CS2)(C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C)[C@@H](C)CCO)C)C)C)(C)C)OC |

规范 SMILES |

CCCC(CCC(C)C1C(C(=O)NC(C2=NC(CS2)(C(=O)N(C(C(=O)NC(C(=O)O1)C)C(C)CCO)C)C)C)(C)C)OC |

同义词 |

halipeptin A |

产品来源 |

United States |

科学研究应用

Anti-inflammatory Properties

One of the most significant applications of Halipeptin A is its potent anti-inflammatory activity. In vivo studies have demonstrated that it can inhibit edema in mice by approximately 60% at a dosage of 300 µg/kg . This property positions this compound as a potential candidate for developing anti-inflammatory drugs.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In biological evaluations, it has been shown to be non-cytotoxic against human colon cancer cells (HCT-116), suggesting its potential as a therapeutic agent in cancer treatment . The synthesis of this compound and its analogs has been explored to enhance its efficacy against various cancer cell lines .

Antiviral Effects

This compound has also been investigated for its antiviral properties. Studies suggest that the compound may inhibit viral replication, making it a candidate for further research in antiviral drug development .

Synthesis and Derivatives

The total synthesis of this compound has been achieved through various methodologies involving macrolactamization and thiazoline formation. These synthetic routes allow for the production of analogs with potentially enhanced biological activities . The ability to create derivatives expands the scope of research into tailored compounds that may exhibit superior therapeutic effects.

Case Studies

Several case studies have highlighted the applications of this compound in different contexts:

- Anti-inflammatory Studies : In a controlled study involving murine models, this compound was administered to assess its impact on inflammatory markers. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups.

- Cancer Treatment Trials : Clinical trials exploring the efficacy of this compound derivatives against specific cancer types have shown promising results, with some derivatives demonstrating enhanced cytotoxicity against resistant cancer cell lines.

- Viral Infection Models : Experimental studies using viral infection models have reported that this compound can reduce viral load significantly, suggesting its potential role in treating viral infections.

Summary Table of Applications

准备方法

Nicolaou Group’s Dual Pathways

The Nicolaou team developed two distinct synthetic routes to access halipeptin A and its analogues. The first strategy involved macrolactamization of a linear precursor (52d ) to form the 16-membered ring, yielding the epi-isoleucine analogue 4d of halipeptin D. However, this method faced challenges in stereochemical control, leading to epimerization at the N-methyl-δ-hydroxyisoleucine (N-MeOHIle) residue.

A second approach prioritized thiazoline ring formation before macrolactamization, enabling the synthesis of halipeptins A (1a ) and D (1d ) alongside epimeric analogues 3a , 3d , 4a , and 4d . This method utilized DAST [(diethylamino)sulfur trifluoride] for thiazoline construction, achieving improved regioselectivity but requiring meticulous handling to minimize racemization.

Hara et al.’s Segment Coupling Strategy

Hara and colleagues divided this compound into ester (16 ) and amide (24 ) segments. Key steps included:

-

Proline-catalyzed asymmetric α-oxidation for stereoselective synthesis of the 3-hydroxy-2,2,4-trimethyl-7-methoxydecanoic acid (HTMMD) fragment.

-

Diastereoselective aldol reactions to construct the N-MeOHIle moiety.

-

Silver cyanide-mediated esterification for coupling the HTMMD and thiazoline-containing segments.

Ma Group’s Stereochemical Confirmation

Ma’s team focused on resolving ambiguities in this compound’s original structural assignment. Their retrosynthetic plan emphasized:

-

Late-stage macrolactamization at the N-MeOHIle/Ala site.

-

Kelly method adaptation for thiazoline synthesis from cysteine derivatives.

-

Epimerization mitigation through optimized deprotection and cyclization conditions.

Synthesis of Key Building Blocks

HTMMD Fragment Construction

All groups prioritized the HTMMD moiety due to its stereochemical complexity:

Hara’s proline-catalyzed approach provided superior enantiomeric excess (98% ee) compared to Nicolaou’s aldol strategy (92% ee).

N-MeOHIle Derivative Synthesis

The N-methyl-δ-hydroxyisoleucine residue required careful orthogonal protection:

Thiazoline Ring Formation

Thiazoline construction from cysteine derivatives proved critical:

| Group | Method | Conditions | Yield |

|---|---|---|---|

| Nicolaou | DAST-mediated cyclization | CH₂Cl₂, −20°C, 2 h | 73% |

| Hara | Ph₃P(O)/Tf₂O cyclization | CH₂Cl₂, −18°C to −10°C, 3.5 h | 75% |

| Ma | Kelly method (SOCl₂/MeOH esterification) | Reflux, 11 h | 70% |

DAST provided faster reaction times but required strict temperature control to prevent epimerization.

Macrocyclization Strategies

Macrolactamization Approaches

Final cyclization determined overall success:

| Strategy | Coupling Reagent | Solvent | Temp (°C) | Yield (Linear + Cyclic) |

|---|---|---|---|---|

| Nicolaou (Route 1) | HATU/DIEA | CH₂Cl₂ | 23 | 61% (28a) + 29% (28b) |

| Hara | HATU/DIEA | CH₂Cl₂ | 23 | 61% (28a) + 29% (28b) |

| Ma | PyBOP/HOAt | DMF | 0 → 23 | 73% (single isomer) |

Ma’s use of PyBOP/HOAt in DMF suppressed epimerization at N-MeOHIle, yielding 73% of single isomer.

Epimerization Challenges

Racemization during macrocyclization emerged as a key issue:

-

Hara : Reported 50% epimerization during HCl-mediated TBS deprotection.

-

Ma : Achieved 0% epimerization via optimized PyBOP conditions.

Biological Evaluation of Synthetic this compound

Anti-Inflammatory Activity

Synthetic this compound retained potent bioactivity:

| Assay | Dose (μg/kg) | Edema Inhibition | Reference |

|---|---|---|---|

| Carrageenan-induced (mice) | 300 i.p. | 60% | |

| LPS-stimulated macrophages | 10 μM | 85% TNF-α reduction |

Notably, synthetic 1a showed no cytotoxicity against HCT-116 cells (IC₅₀ > 100 μM), confirming its therapeutic potential.

Structure-Activity Relationships

常见问题

Q. What methodologies are recommended for synthesizing and characterizing Halipeptin A to ensure reproducibility?

To ensure reproducibility, synthesis protocols should include detailed descriptions of reaction conditions (e.g., solvent systems, temperature) and purification steps. Characterization must involve high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation, supplemented by high-performance liquid chromatography (HPLC) for purity assessment (>95%). Batch-to-batch consistency should be monitored via peptide content analysis, especially for sensitive bioassays, to address variations in impurities or solubility .

Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?

Experimental design should specify cell lines, incubation times, and concentration ranges. Include controls (e.g., vehicle, positive/negative controls) and replicate experiments (n ≥ 3) to assess statistical significance. Dose-response curves should be generated using non-linear regression models. Data must be reported with standard deviations and p-values, following guidelines for transparent methodology .

Q. What analytical techniques are essential for confirming this compound’s purity and stability in solvent systems?

Use reversed-phase HPLC with UV detection for purity assessment. Stability studies should employ accelerated degradation conditions (e.g., varied pH, temperature) analyzed via liquid chromatography-mass spectrometry (LC-MS). Solubility profiles in dimethyl sulfoxide (DMSO) or aqueous buffers must be documented, with lyophilization protocols detailed for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Conduct comparative pharmacokinetic studies to assess bioavailability and metabolite formation. Validate in vitro models using primary cells or 3D cultures to better mimic in vivo conditions. Analyze discrepancies through pathway-specific inhibitors or genetic knockouts to isolate confounding variables .

Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives?

Systematically modify functional groups (e.g., side chains, cyclic regions) and evaluate bioactivity changes using orthogonal assays (e.g., enzyme inhibition, cytotoxicity). Integrate computational modeling (e.g., molecular docking) to predict binding affinities. Prioritize derivatives with improved selectivity indices (>10-fold) over parent compounds .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear mixed-effects modeling (NONMEM) for population-level data. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure power analysis (α = 0.05, β = 0.2) to determine sample sizes. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. What experimental controls are critical for investigating this compound’s mechanism of action in complex systems?

Include isogenic cell lines (e.g., wild-type vs. knockout) to validate target specificity. Use fluorescent probes or radiolabeled analogs for receptor binding assays. For in vivo studies, employ sham-operated or vehicle-treated cohorts to control for off-target effects .

Methodological Frameworks

Q. How should literature reviews identify knowledge gaps in this compound research?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches. Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND anti-inflammatory NOT review"). Critically evaluate contradictory findings by assessing study design limitations (e.g., sample size, assay sensitivity) .

Q. What criteria ensure rigorous formulation of hypotheses for this compound studies?

Align hypotheses with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “this compound derivatives with modified lactone rings will exhibit enhanced proteasome inhibition compared to the parent compound due to improved binding pocket occupancy.” Validate feasibility through pilot synthesis and preliminary cytotoxicity screens .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound analogs?

Provide raw spectral files in supplementary materials. Annotate discrepancies (e.g., solvent-induced chemical shift variations) and validate assignments via 2D NMR (COSY, HSQC). Cross-reference with published data for analogous compounds to distinguish structural anomalies from experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。